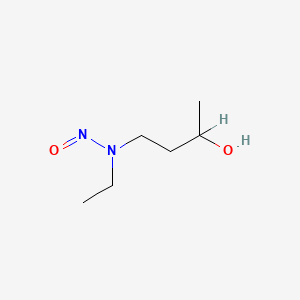

N-ethyl-N-(3-hydroxybutyl)nitrous Amide

Beschreibung

N-ethyl-N-(3-hydroxybutyl)nitrous amide is a nitrosamine derivative characterized by an ethyl group and a 3-hydroxybutyl group attached to a central nitrogen atom, which is further bonded to a nitroso (-N=O) moiety. Nitrosamines are of particular interest in pharmaceutical and industrial chemistry due to their roles as impurities or intermediates, necessitating rigorous structural and toxicological evaluation .

Eigenschaften

CAS-Nummer |

80858-88-4 |

|---|---|

Molekularformel |

C6H14N2O2 |

Molekulargewicht |

146.19 g/mol |

IUPAC-Name |

N-ethyl-N-(3-hydroxybutyl)nitrous amide |

InChI |

InChI=1S/C6H14N2O2/c1-3-8(7-10)5-4-6(2)9/h6,9H,3-5H2,1-2H3 |

InChI-Schlüssel |

DAFCJHCXXNUOHX-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CCC(C)O)N=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(3-hydroxybutyl)nitrous amide can be achieved through several methods:

From Carboxylic Acids: One common method involves the reaction of carboxylic acid derivatives with amines.

From Nitriles: Another method involves the hydrolysis of nitriles under mildly basic conditions, such as using hydrogen peroxide.

Ritter Reaction: This method involves the reaction of an alcohol or alkene with a nitrile or hydrogen cyanide in the presence of strong sulfuric acid to form the amide.

Industrial Production Methods

Industrial production of N-ethyl-N-(3-hydroxybutyl)nitrous amide typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-N-(3-hydroxybutyl)nitrous amide undergoes various chemical reactions, including:

Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrous amide group can be reduced to form amines.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can react with the amide group under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while reduction of the nitrous amide group can yield ethylamines.

Wissenschaftliche Forschungsanwendungen

N-ethyl-N-(3-hydroxybutyl)nitrous amide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-ethyl-N-(3-hydroxybutyl)nitrous amide involves its interaction with molecular targets such as enzymes and receptors. The nitrous amide group can undergo hydrolysis to release nitrous acid, which can then participate in various biochemical reactions . The hydroxybutyl group can also interact with cellular components, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Hydroxyalkyl Substituents

A key structural feature of N-ethyl-N-(3-hydroxybutyl)nitrous amide is the presence of hydroxyl and alkyl groups, which influence solubility, stability, and biological activity. Below are closely related compounds:

Key Observations :

- Hydroxyalkyl Chain Length : Longer chains (e.g., 3-hydroxybutyl vs. 2-hydroxyethyl) increase hydrophilicity but may reduce metabolic stability due to enzymatic oxidation .

- Substituent Effects : Aromatic groups (e.g., thiophene in ) enhance thermal stability and alter electronic properties, impacting receptor binding or catalytic interactions.

Functional Group Variations

Nitroso vs. Non-Nitroso Amides

Compounds lacking the nitroso group exhibit distinct reactivity and safety profiles:

Key Observations :

- Safety Profiles: Non-nitrosated amides (e.g., ) are generally safer for pharmaceutical applications but lack the catalytic versatility of nitroso derivatives.

Regulatory Status

- N-ethyl-N-(3-hydroxybutyl)nitrous amide: Not explicitly listed in SIN List or major pharmacopeias, but structural analogs (e.g., N-ethyl-N-(2-hydroxyethyl)nitrous amide) are flagged for nitrosamine-related hazards .

- N-ethyl-N-(o-tolyl)nitrous amide : A certified reference material (Veeprho) compliant with USP/EMA standards, highlighting the importance of trace impurity control in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.